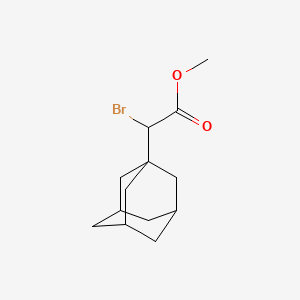

Methyl 1-adamantyl(bromo)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 1-adamantyl(bromo)acetate” is a chemical compound with the molecular formula C13H19BrO2 . It’s a derivative of adamantane, a type of compound that has diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of adamantane derivatives like “this compound” often involves carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, the adamantyl radical can be generated using a chlorine radical, which is initially produced via homolysis of peroxide .Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The specific chemical reactions involving “this compound” would depend on the conditions and reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For instance, the compound methyl bromoacetate, which has a similar structure, is a liquid with a refractive index of 1.458, a boiling point of 51-52 °C/15 mmHg, and a density of 1.616 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Stability and Solvolysis Studies

Research on the stability and reactivity of 1-adamantyl cations, including those with methyl and bromoacetate substitutions, has shown how alkyl substitution influences the gas-phase stability of 1-adamantyl cations and the solvolysis rates of related compounds. The introduction of methyl groups or isopropyl groups at specific positions on the adamantyl structure significantly affects both the stability of the cations and the solvolysis rates in various solvents. These studies offer insights into the solvent effects in the solvolysis of 1-bromoadamantane derivatives, highlighting the complex interplay between steric effects and solvent interactions in determining the reactivity of these compounds (Takeuchi et al., 2001).

Antimicrobial and Anti-inflammatory Activities

Methyl 1-adamantyl(bromo)acetate derivatives have been investigated for their potential antimicrobial and anti-inflammatory activities. The synthesis of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, and their subsequent testing against a panel of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans, demonstrated potent antibacterial activity. Additionally, some of these compounds showed good anti-inflammatory activity in models of carrageenan-induced paw edema in rats, suggesting potential therapeutic applications for these derivatives (Al-Abdullah et al., 2014).

Ring-Opening Reactions and Polymerization

The reactivity of 1,3-dihaloadamantanes with various carbanionic nucleophiles has been explored, showing potential for the synthesis of bicyclo[3.3.1]nonane derivatives through ring-opening reactions. These studies provide foundational knowledge for developing novel synthetic pathways and have implications for the design of new materials and polymers (Lukach et al., 1997). Additionally, adamantane derivatives have been utilized as building blocks for living polymerization, demonstrating the versatility of adamantane-based compounds in the controlled incorporation into polymers, which could influence the development of materials with specific thermal properties and solubility profiles (Moers et al., 2014).

Wirkmechanismus

Target of Action

Methyl 1-adamantyl(bromo)acetate is a derivative of adamantane, a class of compounds known for their unique structural, biological, and stimulus-responsive properties . The primary targets of this compound are the C–H bonds of diamondoid structures . These bonds are particularly strong and characteristic of these caged hydrocarbons .

Mode of Action

The mode of action of this compound involves radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . This process is facilitated by the adamantyl radical, which is generated using a chlorine radical initially produced via the homolysis of peroxide . This radical then propagates according to a specific mechanism .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of diamondoid C–H bonds to C–C bonds . This results in the production of a variety of products incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . These changes can have significant downstream effects, influencing a wide range of biochemical processes.

Result of Action

The result of the action of this compound is the formation of substituted adamantanes and diamondoids . These compounds have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The specific molecular and cellular effects of this compound’s action depend on the particular functional groups incorporated into the resulting products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the generation of the adamantyl radical, a key step in the mode of action of this compound, is an exergonic process This means it releases energy and is favored under certain conditions

Eigenschaften

IUPAC Name |

methyl 2-(1-adamantyl)-2-bromoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO2/c1-16-12(15)11(14)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLJXJRYQZAGGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C12CC3CC(C1)CC(C3)C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2698841.png)

![5-[(4-chlorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2698848.png)

![8,9,11,12-Tetramethoxy-2-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinoline](/img/structure/B2698850.png)

![Methyl imidazo[1,2-a]pyrimidine-7-carboxylate;hydrochloride](/img/structure/B2698852.png)

![1-Methyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2698854.png)

![1,3-Dimethyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2698863.png)